

In-Depth Technical Guide: BA38017 (CAS Number 1333905-67-1)

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Compound of Interest

Compound Name: BA38017

Cat. No.: B12411525

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Introduction

BA38017 is a novel small molecule inhibitor of the hepatitis B virus (HBV) core protein, also known as the capsid protein. It belongs to a class of compounds known as capsid assembly modulators (CAMs). By interfering with the proper formation of the viral capsid, **BA38017** disrupts a critical step in the HBV replication cycle, making it a promising candidate for the treatment of chronic hepatitis B. This technical guide provides a comprehensive overview of the available data on **BA38017**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

BA38017 functions as a capsid assembly modulator. The HBV core protein (Cp) plays a crucial role in the viral life cycle by assembling into an icosahedral capsid that encapsulates the viral genome. This process is essential for viral replication. **BA38017** is a Type II CAM, meaning it accelerates the assembly of Cp dimers, but into a conformation that is non-functional. This leads to the formation of "empty" capsids that do not contain the viral pregenomic RNA (pgRNA) and the viral polymerase. By misdirecting the capsid assembly process, **BA38017** effectively halts the production of new infectious virus particles.

Quantitative Data

The following tables summarize the key quantitative data for **BA38017** from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Parameter	Cell Line	Value
EC50 (HBV Replication Inhibition)	HepG2.2.15	0.20 µM
CC50 (Cytotoxicity)	HepG2	> 25 µM
Selectivity Index (SI)	-	> 125

Table 2: In Vivo Pharmacokinetic Properties in Mice

Parameter	Route of Administration	Dose	Value
Cmax	Oral	10 mg/kg	1.2 µg/mL
Tmax	Oral	10 mg/kg	2 hours
AUC0-24h	Oral	10 mg/kg	8.5 µg·h/mL
Bioavailability (F%)	-	-	45%
Clearance (CL/F)	Oral	10 mg/kg	1.2 L/h/kg
Volume of Distribution (Vd/F)	Oral	10 mg/kg	2.5 L/kg

Experimental Protocols

HBV Replication Assay

This assay is used to determine the potency of **BA38017** in inhibiting HBV replication in a cell-based system.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.

Methodology:

- HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **BA38017** for 4 days.
- After the treatment period, the supernatant is collected to measure the amount of secreted HBV DNA.
- The intracellular HBV DNA is also extracted from the cells.
- The levels of HBV DNA in the supernatant and the cell lysate are quantified using quantitative real-time PCR (qPCR).
- The EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of **BA38017** on host cells.

Cell Line: HepG2 cells (parental cell line of HepG2.2.15).

Methodology:

- HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **BA38017** for 4 days.
- Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. In this assay, a tetrazolium salt is added to the cells, which is converted into a colored formazan product by metabolically active cells.
- The absorbance of the formazan product is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.

- The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, is determined.

Mouse Pharmacokinetic Study

This study is conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **BA38017** in a living organism.

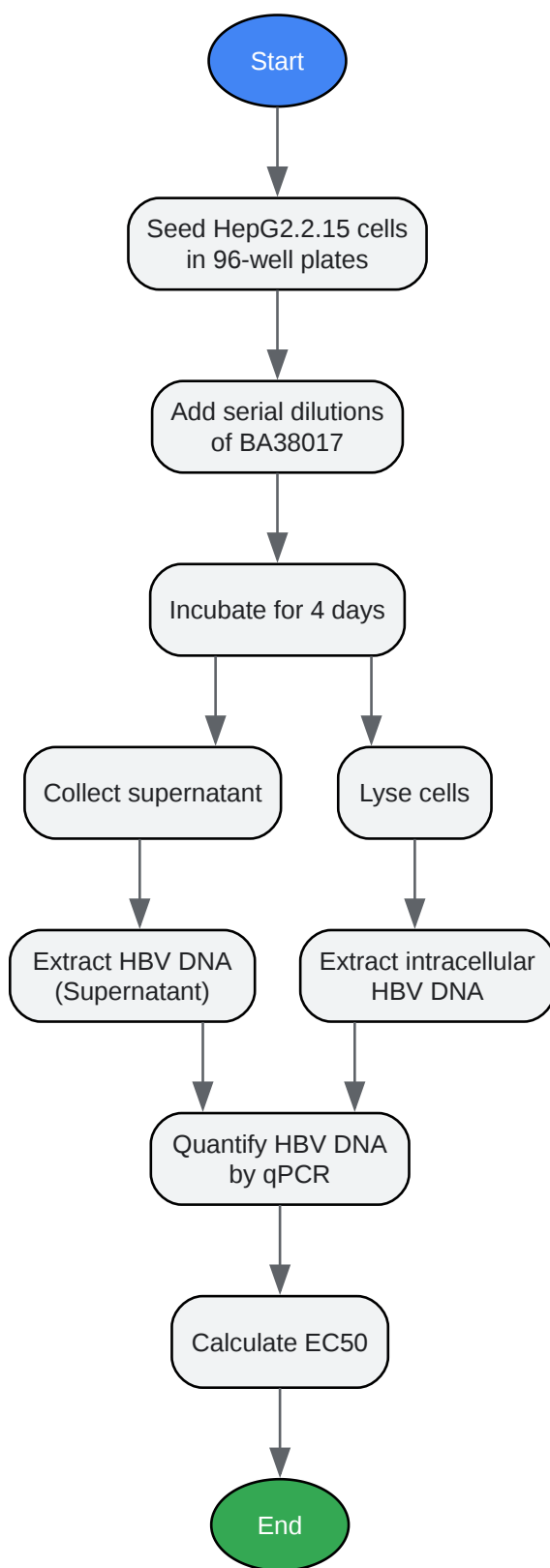
Animal Model: Male BALB/c mice.

Methodology:

- A cohort of mice is administered a single oral dose of **BA38017** (e.g., 10 mg/kg).
- Blood samples are collected at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- The plasma is separated from the blood samples by centrifugation.
- The concentration of **BA38017** in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The pharmacokinetic parameters, including C_{max}, T_{max}, AUC, bioavailability, clearance, and volume of distribution, are calculated from the plasma concentration-time profile.

Mandatory Visualizations

Signaling Pathway



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